1-Carboxyindane-1-acetic acid
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Overview
Description
1-Carboxyindane-1-acetic acid is an organic compound with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol It is a derivative of indane, featuring a carboxyl group and an acetic acid moiety attached to the indane ring system
Preparation Methods
The synthesis of 1-carboxyindane-1-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of indanone with a suitable carboxylating agent under controlled conditions. For instance, the reaction of indanone with carbon dioxide in the presence of a base can yield this compound. Another approach involves the use of Grignard reagents to introduce the carboxyl group onto the indane ring .
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Carboxyindane-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the indane ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction can produce indanol derivatives.
Scientific Research Applications
1-Carboxyindane-1-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism by which 1-carboxyindane-1-acetic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-Carboxyindane-1-acetic acid can be compared with other similar compounds, such as indole-3-acetic acid and indanone derivatives. While all these compounds share a common indane or indole ring system, this compound is unique due to the presence of both a carboxyl group and an acetic acid moiety. This dual functionality allows for a broader range of chemical reactions and applications .
Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indanone derivatives: Compounds with various biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
1-(carboxymethyl)-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-10(14)7-12(11(15)16)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVIQIGKOIMWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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